molecular formula C15H9ClINO2 B3741182 N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide

N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide

Cat. No. B3741182
M. Wt: 397.59 g/mol
InChI Key: QBMQVBMUHHYEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide, also known as ML293, is a chemical compound that has gained attention in the scientific community due to its potential for use as a research tool. This compound is a selective agonist for the G protein-coupled receptor GPR35, which is involved in a variety of physiological processes. In

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been primarily used as a research tool to study the physiological functions of GPR35. This receptor is involved in a variety of processes, including inflammation, pain perception, and glucose metabolism. N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to activate GPR35 in a selective manner, making it a useful tool for studying the specific functions of this receptor. Additionally, N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been used in studies investigating the role of GPR35 in cancer progression and the development of neurological disorders.

Mechanism of Action

N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide acts as a selective agonist for GPR35, meaning that it binds to and activates this receptor. When GPR35 is activated, it triggers a signaling cascade that leads to various physiological responses. The exact mechanism of action of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide on GPR35 is still being investigated, but it is thought to involve the activation of G proteins and the subsequent modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of GPR35 by N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to modulate the release of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. In vivo studies have also demonstrated the potential of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide in treating neurological disorders, such as neuropathic pain and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide in lab experiments is its selectivity for GPR35. This allows researchers to study the specific functions of this receptor without the potential confounding effects of other receptors. Additionally, N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to have good solubility in water and organic solvents, making it easy to work with in the lab. However, one limitation of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide is its relatively short half-life, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide. One area of interest is the role of GPR35 in cancer progression and the potential use of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide as an anti-cancer agent. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide on GPR35 and to identify potential downstream targets of this receptor. Finally, there is potential for the development of N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide derivatives with improved pharmacokinetic properties, which could increase its utility as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide is a chemical compound with potential as a research tool for studying the functions of GPR35. Its selectivity for this receptor, along with its ability to modulate various physiological processes, makes it a valuable tool for investigating the role of GPR35 in health and disease. While there are some limitations to its use in lab experiments, the future directions for research involving N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide are promising and may lead to the development of new therapeutic agents.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClINO2/c16-11-8-10(17)5-6-12(11)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMQVBMUHHYEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-iodophenyl)-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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